Sodium aspartate

Description

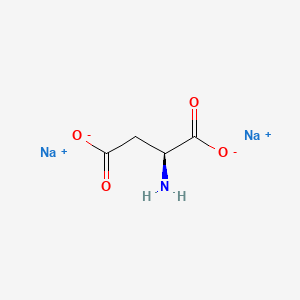

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5598-53-8 |

|---|---|

Molecular Formula |

C4H5NNa2O4 |

Molecular Weight |

177.07 g/mol |

IUPAC Name |

disodium;(2S)-2-aminobutanedioate |

InChI |

InChI=1S/C4H7NO4.2Na/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m0../s1 |

InChI Key |

XMXOIHIZTOVVFB-JIZZDEOASA-L |

SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] |

Other CAS No. |

17090-93-6 94525-01-6 3792-50-5 5598-53-8 |

physical_description |

White solid; [Sigma-Aldrich MSDS] |

Related CAS |

5598-53-8 28826-17-7 |

sequence |

D |

Synonyms |

(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |

Origin of Product |

United States |

Foundational & Exploratory

Sodium Aspartate as a Precursor in Metabolic Pathways: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium aspartate, the sodium salt of the non-essential amino acid aspartic acid, holds a central position in cellular metabolism. Beyond its fundamental role as a proteinogenic amino acid, aspartate serves as a critical precursor in a multitude of biosynthetic pathways essential for cell growth, proliferation, and survival.[1][2] Its carbon and nitrogen atoms are utilized in the synthesis of other amino acids, nucleotides, and intermediates of central energy metabolism.[1][2] This technical guide provides an in-depth exploration of the metabolic fate of this compound, presenting quantitative data, detailed experimental protocols for its study, and an overview of the key signaling pathways that regulate its metabolism. This document is intended to be a comprehensive resource for researchers investigating the multifaceted roles of aspartate in health and disease, and for professionals in drug development targeting metabolic pathways.

Core Metabolic Pathways Originating from Aspartate

Aspartate is a nodal metabolite, branching into several key metabolic routes.[2] Its synthesis is primarily achieved through the transamination of the citric acid cycle intermediate, oxaloacetate, a reaction catalyzed by aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT).[3][4]

Amino Acid Biosynthesis

In microorganisms and plants, aspartate is the progenitor of the "aspartate family" of amino acids, which includes lysine, methionine, threonine, and isoleucine.[5][6] This pathway is initiated by the phosphorylation of aspartate by the enzyme aspartokinase (AK).[5][7] The absence of this pathway in animals makes these amino acids essential in their diet.[7] Aspartate also serves as the direct precursor for asparagine biosynthesis through the action of asparagine synthetase.[6]

Nucleotide Synthesis

Aspartate is an indispensable precursor for the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA.[1][2][8]

-

Pyrimidine Biosynthesis: The pyrimidine ring is assembled from carbamoyl (B1232498) phosphate (B84403) and aspartate. Aspartate provides three of the four carbon atoms and one nitrogen atom of the pyrimidine ring.[8]

-

Purine Biosynthesis: Aspartate donates a nitrogen atom for the formation of the purine ring.[8][9] It is also required for the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP).[2]

Urea (B33335) Cycle

In the urea cycle, which primarily occurs in the liver, aspartate plays a crucial role in the detoxification of ammonia.[1][10] It provides the second amino group that is incorporated into urea.[10][11] Aspartate condenses with citrulline to form argininosuccinate (B1211890) in a reaction catalyzed by argininosuccinate synthetase.[10]

Malate-Aspartate Shuttle

Aspartate is a key component of the malate-aspartate shuttle, a crucial system for translocating reducing equivalents (in the form of NADH) from the cytosol to the mitochondrial matrix for oxidative phosphorylation.[3][12] This shuttle is vital for maintaining the redox balance between the cytoplasm and mitochondria.[13]

Quantitative Data on Aspartate Metabolism

The efficiency and regulation of the metabolic pathways involving aspartate are governed by the kinetic properties of the key enzymes. Below are tables summarizing kinetic data for human cytosolic aspartate aminotransferase (GOT1) and aspartokinase from different organisms.

Table 1: Kinetic Parameters of Human Cytosolic Aspartate Aminotransferase (GOT1) [14]

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| L-Aspartate | 0.2 - 10 | - | - |

| L-Glutamate | - | - | - |

| α-Ketoglutarate | 0.25 | - | - |

| L-Alanine | - | - | ~106-fold lower than L-Aspartate |

| L-Asparagine | - | - | ~106-fold lower than L-Aspartate |

Note: Specific kcat values were not provided in the source. The table highlights the high specificity of GOT1 for L-aspartate and L-glutamate.

Table 2: Kinetic Parameters of Aspartokinase (AK)

| Organism | Isozyme | Substrate (L-Aspartate) Km (mM) | Vmax (U/mg·s-1) | Allosteric Inhibitors |

| Corynebacterium pekinense | Wild Type | 4.56 | 96.07 | Lys, Met, Thr[5] |

| Bacillus subtilis | Aspartokinase 1 (dapG) | - | - | Diaminopimelate[15] |

| Escherichia coli | Three isozymes (thrA, metL, lysC) | - | - | Threonine, Lysine (feedback inhibition)[7] |

Note: The kinetic parameters for aspartokinase can vary significantly between different organisms and their isozymes, reflecting different regulatory mechanisms.

Experimental Protocols for Studying Aspartate Metabolism

The elucidation of aspartate's metabolic fate heavily relies on stable isotope tracing studies coupled with mass spectrometry. These techniques allow for the tracking of labeled carbon and nitrogen atoms from aspartate through various metabolic pathways.

Protocol 1: Stable Isotope Tracing of Aspartate Metabolism using LC-MS/MS

This protocol is adapted for cultured cells and is based on methodologies described in the literature.[4][16][17]

1. Cell Culture and Isotope Labeling:

- Culture cells of interest to mid-log phase in standard growth medium.

- For the experiment, replace the standard medium with a medium containing a stable isotope-labeled precursor, such as [U-13C]-L-aspartate. The concentration of the tracer should be optimized for the specific cell line and experimental question.

- Incubate the cells with the tracer for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the label into downstream metabolites.

2. Metabolite Extraction:

- Aspirate the labeling medium and quickly wash the cells with ice-cold saline.

- Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol (B129727), acetonitrile, and water (e.g., 50:30:20 v/v/v), pre-chilled to -80°C.

- Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

- Vortex the samples vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.

- Collect the supernatant containing the polar metabolites.

3. LC-MS/MS Analysis:

- Chromatography: Separate the metabolites using hydrophilic interaction liquid chromatography (HILIC) on a suitable column (e.g., a silica (B1680970) or amide-based column). Use a gradient of mobile phases, typically consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile).

- Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) operating in negative ion mode for the detection of acidic metabolites like aspartate and its derivatives.

- Acquire data in full scan mode to identify all detectable ions and in targeted MS/MS mode (Selected Reaction Monitoring - SRM) to confirm the identity and quantify the isotopologues of specific metabolites.

4. Data Analysis:

- Process the raw data using specialized software (e.g., XCMS, mzmatch.R, IDEOM) to perform peak picking, retention time alignment, and peak integration.[18]

- Determine the mass isotopologue distribution (MID) for aspartate and its downstream metabolites. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

- Use the MID data for metabolic flux analysis (MFA) to quantify the rates of reactions in the metabolic network.[10]

Protocol 2: Analysis of Aspartate and other Amino Acids by GC-MS

This protocol is suitable for the analysis of amino acids in biological fluids and requires a derivatization step to increase their volatility.[2][3][19]

1. Sample Preparation and Deproteinization:

- For plasma or serum samples, precipitate proteins by adding a solvent like methanol or acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.

- For cell extracts, follow the initial steps of the LC-MS protocol for metabolite extraction.

2. Derivatization:

- Dry the metabolite extract completely under a stream of nitrogen gas.

- Amino acids are not volatile and require derivatization prior to GC-MS analysis. A common method is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[19]

- Add the derivatization reagent (e.g., MTBSTFA in acetonitrile) to the dried sample and heat at a specific temperature (e.g., 100°C) for a defined time (e.g., 4 hours) to form tert-butyl dimethylsilyl (TBDMS) derivatives.[19]

3. GC-MS Analysis:

- Gas Chromatography: Inject the derivatized sample onto a GC column (e.g., a fused-silica capillary column like Optima 17 or SLB™-5ms).[3][19] Use a temperature gradient to separate the derivatized amino acids.

- Mass Spectrometry: Analyze the eluting compounds using a mass spectrometer operating in electron ionization (EI) mode. Acquire data in full scan mode to identify the compounds based on their mass spectra and in selected ion monitoring (SIM) mode for targeted quantification.

4. Data Analysis:

- Identify the derivatized amino acids by comparing their retention times and mass spectra to those of authentic standards.

- Quantify the amino acids by integrating the peak areas of specific ions and comparing them to a calibration curve generated from standards.

Signaling Pathways Regulating Aspartate Metabolism

The metabolic pathways utilizing aspartate are tightly regulated by intracellular signaling networks that sense cellular energy status, nutrient availability, and growth signals.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a central energy sensor in the cell, activated by high AMP:ATP and ADP:ATP ratios, which signify low energy status.[20][21][22] Activated AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.[21][22] Recent studies have shown that aspartate can restrain thermogenesis by inhibiting the AMPK pathway in adipose tissues, suggesting a feedback mechanism where aspartate levels can influence cellular energy expenditure.[8]

mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a key regulator of cell growth, proliferation, and metabolism.[23][24][25] The mTOR complex 1 (mTORC1) is activated by growth factors, amino acids, and high energy levels, and it promotes anabolic processes such as protein and lipid synthesis.[23][25] Amino acids, including those derived from aspartate, are crucial for mTORC1 activation.[26] The regulation of nucleotide synthesis, which is heavily dependent on aspartate, is also linked to mTOR signaling.[27]

Visualizations of Pathways and Workflows

Metabolic Pathways

Caption: Core metabolic pathways originating from aspartate.

Experimental Workflow: LC-MS Based Stable Isotope Tracing

Caption: Workflow for LC-MS based stable isotope tracing.

Signaling Pathway Regulation of Aspartate Metabolism

Caption: Regulation of aspartate-dependent metabolism by AMPK and mTOR.

Conclusion

This compound is a cornerstone of cellular metabolism, acting as a critical precursor for a wide array of essential biomolecules. Its central role in linking amino acid, nucleotide, and central carbon metabolism underscores its importance in cellular homeostasis and growth. The quantitative data and experimental protocols presented in this guide provide a framework for the detailed investigation of aspartate's metabolic functions. Furthermore, understanding the intricate regulation of aspartate metabolism by key signaling pathways such as AMPK and mTOR offers promising avenues for therapeutic intervention in diseases characterized by metabolic dysregulation, including cancer and metabolic syndrome. Continued research into the multifaceted roles of this compound will undoubtedly uncover new insights into cellular physiology and pathology, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. Understanding the regulation of aspartate metabolism using a model based on measured kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 5. Characterization of Aspartate Kinase from Corynebacterium pekinense and the Critical Site of Arg169 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aspartate kinase - Wikipedia [en.wikipedia.org]

- 8. Aspartate restrains thermogenesis by inhibiting the AMPK pathway in adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

- 10. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. tsapps.nist.gov [tsapps.nist.gov]

- 14. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

- 16. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. masspec.scripps.edu [masspec.scripps.edu]

- 19. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 20. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 22. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.biologists.com [journals.biologists.com]

- 24. researchgate.net [researchgate.net]

- 25. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 26. Sensors for the mTORC1 pathway regulated by amino acids | Semantic Scholar [semanticscholar.org]

- 27. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biochemical Properties of Sodium L-Aspartate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium L-aspartate monohydrate, the sodium salt of the non-essential amino acid L-aspartic acid, is a pivotal molecule in numerous biochemical and physiological processes. Its involvement ranges from fundamental metabolic pathways to complex neurotransmission, making it a compound of significant interest in biomedical research and drug development. This technical guide provides an in-depth exploration of the core biochemical properties of sodium L-aspartate monohydrate, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Chemical and Physical Properties

Sodium L-aspartate monohydrate is a white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a baseline for its handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₄H₈NNaO₅ | [2] |

| Molecular Weight | 173.10 g/mol | |

| CAS Number | 323194-76-9 | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | ~140 °C (decomposes) | [1][3] |

| Solubility in Water | Soluble in cold water, with some sources indicating ≥100 mg/mL.[1][3][4] One source specifies a solubility of >100 g/L at 20°C.[5] | |

| pKa values of L-Aspartic Acid | pKa₁ (α-carboxyl): 1.88 - 2.09pKa₂ (side chain carboxyl): 3.65 - 3.90pKa₃ (α-amino): 9.60 - 9.82 | [6][7][8][9][10] |

Biochemical Roles and Functions

L-aspartate, the active component of sodium L-aspartate monohydrate, is a multifaceted molecule with critical roles in cellular metabolism and signaling.

Excitatory Neurotransmitter

L-aspartate is recognized as an excitatory neurotransmitter in the central nervous system.[3] It acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor, although its potency is considered to be less than that of glutamate.[11] Activation of NMDA receptors is crucial for synaptic plasticity, learning, and memory.[12]

Metabolic Intermediate

Aspartate is a key intermediate in several major metabolic pathways:

-

Urea Cycle: Aspartate provides one of the two nitrogen atoms incorporated into urea, the primary end product of nitrogen metabolism in mammals. It enters the cycle by condensing with citrulline to form argininosuccinate.

-

Gluconeogenesis: The carbon skeleton of aspartate can be converted to oxaloacetate, an intermediate in the citric acid cycle, which can then be used for the synthesis of glucose.

-

Malate-Aspartate Shuttle: This shuttle is a crucial mechanism for transferring reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation.[13] Aspartate is a key component of this shuttle, as it can cross the inner mitochondrial membrane whereas oxaloacetate cannot.[13]

-

Precursor for Biomolecule Synthesis: Aspartate serves as a precursor for the synthesis of other amino acids, including asparagine, methionine, threonine, and isoleucine, as well as for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.

Other Functions

-

Athletic Performance: Some studies suggest that aspartate supplementation may enhance athletic performance by attenuating the accumulation of ammonia (B1221849) during exercise.[14][15]

-

Taste Perception: Sodium L-aspartate has been investigated for its ability to enhance the perception of salty taste, potentially aiding in the reduction of sodium chloride in food products.[16]

Signaling Pathways

The primary signaling pathway in which L-aspartate is directly involved as a neurotransmitter is through the activation of NMDA receptors.

NMDA Receptor Activation Pathway

Caption: L-Aspartate binding to the NMDA receptor leads to ion channel opening and subsequent cellular responses.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biochemical properties of sodium L-aspartate.

Aspartate Aminotransferase (AST) Activity Assay

Objective: To measure the enzymatic activity of AST, which catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate.

Principle: The activity of AST is determined by measuring the amount of glutamate produced, which is then used in a series of reactions to generate a colorimetric or fluorescent product.

Materials:

-

96-well microplate

-

Spectrophotometric or fluorometric plate reader

-

AST Assay Buffer

-

AST Substrate (L-aspartic acid and α-ketoglutarate)

-

AST Enzyme Mix (containing enzymes for the detection reaction)

-

AST Developer (containing the detection probe)

-

Glutamate Standard

-

Sample (e.g., serum, tissue homogenate)

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold AST Assay Buffer.[17] Centrifuge to remove insoluble material.[17] Serum samples can often be used directly.[17]

-

Standard Curve Preparation: Prepare a series of glutamate standards of known concentrations in AST Assay Buffer.

-

Reaction Setup:

-

Add samples and standards to separate wells of the 96-well plate.

-

Prepare a Master Reaction Mix containing AST Assay Buffer, AST Enzyme Mix, and AST Developer.

-

Add the Master Reaction Mix to all wells.

-

Initiate the reaction by adding the AST Substrate to all wells.

-

-

Measurement: Incubate the plate at 37°C and measure the absorbance or fluorescence at the appropriate wavelength at multiple time points.

-

Calculation: Determine the rate of change in absorbance or fluorescence for each sample and compare it to the standard curve to calculate the AST activity.

Vesicular Uptake of L-Aspartate

Objective: To measure the transport of L-aspartate into synaptic vesicles.

Principle: Radiolabeled L-aspartate is incubated with isolated synaptic vesicles, and the amount of radioactivity incorporated into the vesicles is measured.

Materials:

-

Synaptic vesicle preparation (isolated from brain tissue)

-

Radiolabeled L-aspartate (e.g., ³H-L-aspartate)

-

Uptake buffer (containing ATP and other necessary ions)

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Vesicle Preparation: Isolate synaptic vesicles from the brain tissue of interest using differential centrifugation and sucrose (B13894) density gradients.

-

Uptake Assay:

-

Pre-warm the synaptic vesicle preparation in uptake buffer at 30°C.

-

Initiate the uptake by adding radiolabeled L-aspartate.

-

At various time points, terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

-

Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Analysis: Determine the amount of L-aspartate taken up per unit of vesicle protein over time.

Experimental Workflow for Investigating the Effect on Athletic Performance

Caption: A typical double-blind, placebo-controlled workflow to assess the impact of sodium L-aspartate on athletic performance.[14]

Experimental Workflow for Assessing the Effect on Salty Taste Perception

Caption: A human sensory evaluation workflow to determine the effect of sodium L-aspartate on the perception of saltiness.[18]

Conclusion

Sodium L-aspartate monohydrate is a fundamentally important biomolecule with a diverse range of functions. Its roles as a neurotransmitter and a central metabolic intermediate underscore its significance in maintaining cellular homeostasis and mediating complex physiological processes. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the multifaceted nature of this compound. A thorough understanding of the biochemical properties of sodium L-aspartate monohydrate is essential for advancing research in neuroscience, metabolism, and drug development, and for harnessing its potential therapeutic and industrial applications.

References

- 1. L-ASPARTIC ACID SODIUM SALT MONOHYDRATE | 323194-76-9 [chemicalbook.com]

- 2. ruifuchem.com [ruifuchem.com]

- 3. parchem.com [parchem.com]

- 4. lookchem.com [lookchem.com]

- 5. lohmann-minerals.com [lohmann-minerals.com]

- 6. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Aspartic acid - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. iscabiochemicals.com [iscabiochemicals.com]

- 10. Ch27 pKa and pI values [chem.ucalgary.ca]

- 11. researchgate.net [researchgate.net]

- 12. Vesicular uptake and exocytosis of l-aspartate is independent of sialin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 14. repository.lsu.edu [repository.lsu.edu]

- 15. The Effect of Aspartate and Sodium Bicarbonate Supplementation on Muscle Contractile Properties Among Trained Men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sodium aspartate as a specific enhancer of salty taste perception-sodium aspartate is a possible candidate to decrease excessive intake of dietary salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Sodium Aspartate as an Excitatory Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Aspartate, an endogenous amino acid, functions as a significant excitatory neurotransmitter in the central nervous system (CNS), acting primarily upon the N-methyl-D-aspartate (NMDA) receptor.[1] Its mechanism of action is closely related to that of glutamate (B1630785), the principal excitatory neurotransmitter in the brain.[2][3][4] Aspartate's role is crucial in basal excitatory synaptic transmission, synaptic plasticity, and memory formation.[5][6] However, its overstimulation is implicated in excitotoxic neuronal damage, a key factor in various neuropathological conditions.[7][8][9] This document provides a comprehensive overview of sodium aspartate's function, its interaction with receptors, the resultant signaling cascades, and the key experimental methodologies used in its study.

Mechanism of Action and Receptor Interaction

L-aspartate exerts its excitatory effects by binding to and activating ionotropic glutamate receptors, with a notable selectivity for the NMDA receptor.[10][11][12] While it is considered a co-agonist with glutamate at many synapses, its distinct interactions are critical for neuronal function.[5][6]

N-methyl-D-aspartate (NMDA) Receptor Activation

The NMDA receptor is a ligand-gated ion channel that functions as a coincidence detector, requiring multiple conditions for activation:[13][14]

-

Agonist Binding : Either glutamate or aspartate must bind to the GluN2 subunits of the receptor.[10][13]

-

Co-agonist Binding : Glycine or D-serine must simultaneously bind to the GluN1 subunits.[10][13] This binding is obligatory for the channel to open.[13]

-

Membrane Depolarization : At resting membrane potential, the NMDA receptor channel is blocked by a magnesium ion (Mg²⁺).[10][15] An initial depolarization of the postsynaptic membrane, typically mediated by the activation of nearby AMPA receptors, is required to expel the Mg²⁺ ion and allow ion flow.[10][13][16]

Upon activation, the NMDA receptor channel opens, allowing the influx of sodium (Na⁺) and a significant amount of calcium (Ca²⁺) ions, which acts as a critical second messenger.[10][13][17]

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptor Interaction

Unlike its potent action on NMDA receptors, L-aspartate is a very weak agonist at AMPA receptors and does not significantly contribute to their activation.[11][12] Interestingly, the stereoisomer D-aspartate has been shown to act as a competitive antagonist at AMPA receptors, highlighting a differential role for aspartate isomers in modulating excitatory neurotransmission.[18][19][20]

Signaling Pathways

The influx of Ca²⁺ through activated NMDA receptors is the pivotal event that initiates downstream intracellular signaling cascades, leading to both short-term and long-term changes in synaptic efficacy.[10][14]

Key downstream effects include:

-

Activation of Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII) : This is a critical step for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[16][17] CaMKII can phosphorylate AMPA receptors, increasing their conductance, and promote the insertion of new AMPA receptors into the postsynaptic membrane.[16]

-

Activation of Transcription Factors : Calcium signals can propagate to the nucleus to activate transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and the synthesis of proteins required for long-lasting synaptic changes.[21]

Quantitative Data Summary

The following tables summarize key quantitative data regarding L-aspartate's activity.

Table 1: Neurotoxic and Physiological Concentrations

| Parameter | Species / Model | Concentration | Effect | Reference |

|---|---|---|---|---|

| ED₅₀ (Neurotoxicity) | Murine Cortical Cultures | ~190 µM | Concentration-dependent neuronal destruction after 5-minute exposure. | [22] |

| Agonist Application | Rabbit Retina | 2.5 - 20 mM | Mimicked the actions of the endogenous photoreceptor transmitter. |[23] |

Table 2: Receptor Binding and Affinity Note: Direct binding affinity data (Kd, Kᵢ) for L-aspartate at NMDA receptors is less commonly reported than for glutamate. The data often comes from functional assays.

| Ligand | Receptor Subunit | KD (Dissociation Constant) | Condition | Reference |

| L-Glutamate | GluN2A-LBD | 1.3 ± 0.2 µM | In the presence of Glycine-bound GluN1-LBD. | [24] |

| L-Glutamate | GluN2A-LBD | 2.6 ± 0.3 µM | GluN2A-LBD alone. | [24] |

| Glycine | GluN1-LBD | 0.29 ± 0.05 µM | GluN1-LBD alone or with GluN2A-LBD. | [24] |

| L-Aspartate | NMDA Receptor | - | Agonist activity confirmed, but specific KD values are context-dependent and often derived from electrophysiology. | [10][25] |

| D-Aspartate | AMPA Receptor | Kb = 0.93 mM | Competitive antagonist action determined by Schild analysis. | [19] |

Key Experimental Protocols

The study of this compound's excitatory function relies on several core experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures ion currents flowing through receptors in a single neuron, providing high-resolution data on receptor activation and kinetics.[26][27][28][29]

Methodology Overview:

-

Tissue Preparation : Acute brain slices (e.g., from the hippocampus) are prepared from a rodent and kept viable in oxygenated artificial cerebrospinal fluid (aCSF).[28]

-

Cell Visualization : A neuron is identified under a microscope using techniques like differential interference contrast (DIC).[28]

-

Pipette Positioning : A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is carefully positioned onto the surface of the selected neuron.[30]

-

Seal Formation : Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.[29][30]

-

Whole-Cell Access : The membrane patch under the pipette is ruptured with further suction, allowing electrical access to the entire cell.[26]

-

Voltage Clamp and Recording : The neuron's membrane potential is "clamped" at a specific voltage. Aspartate is applied to the slice via perfusion, and the resulting flow of ions (current) through its receptors is recorded by a sensitive amplifier.[30] To isolate NMDA receptor currents, recordings are often performed in the presence of AMPA receptor antagonists.

Calcium Imaging

This technique visualizes changes in intracellular calcium concentration ([Ca²⁺]i), a direct consequence of NMDA receptor activation, using fluorescent indicators.[31]

Methodology Overview:

-

Cell Loading : Neurons (in culture or in brain slices) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2.[31] This is done by incubating the cells with the membrane-permeant form of the dye (e.g., Fura-2 AM).

-

Imaging Setup : The preparation is placed on a fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a sensitive camera.[31]

-

Baseline Measurement : A baseline level of fluorescence is recorded before stimulation.

-

Stimulation : this compound is applied to the cells.

-

Image Acquisition : As intracellular Ca²⁺ rises, it binds to the dye, causing a change in its fluorescence properties. For a ratiometric dye like Fura-2, the fluorescence emission intensity increases when excited at 340 nm and decreases when excited at 380 nm.[31] The system captures images at both excitation wavelengths.

-

Data Analysis : The ratio of the fluorescence intensities (e.g., 340/380 nm) is calculated for each time point. This ratio is proportional to the [Ca²⁺]i and provides a robust measurement that is independent of dye concentration.[31]

Receptor Binding Assays

These assays are used to quantify the affinity of a ligand (like aspartate) for its receptor.[32] A common method is a competitive binding assay.

Methodology Overview:

-

Membrane Preparation : A tissue homogenate rich in the target receptor (e.g., from the cerebral cortex) is prepared and centrifuged to isolate cell membranes.[25]

-

Assay Incubation : The membranes are incubated in a solution containing:

-

Separation : After incubation reaches equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification : The amount of radioactivity trapped on the filter (representing the bound ligand) is measured using a scintillation counter.

-

Data Analysis : The data is plotted as the percentage of specific binding versus the concentration of the competitor (aspartate). An IC₅₀ value (the concentration of aspartate that inhibits 50% of the specific binding of the radioligand) is determined. This value can be used to calculate the inhibition constant (Kᵢ), which reflects the affinity of aspartate for the receptor.

Pathophysiological Implications: Excitotoxicity

While essential for normal brain function, excessive activation of NMDA receptors by agonists like aspartate and glutamate leads to a pathological process called excitotoxicity.[7][8][13] This is characterized by a massive and prolonged influx of Ca²⁺, which activates a host of neurotoxic downstream enzymes, including proteases, lipases, and endonucleases, and promotes the generation of reactive oxygen species.[7][9] This cascade ultimately leads to neuronal damage and death and is a contributing factor in conditions like stroke, epilepsy, and neurodegenerative diseases.[7][8][13] High levels of L-aspartate can also indirectly promote excitotoxicity by inhibiting the reuptake of glutamate, thereby increasing its concentration in the synaptic cleft.[7]

References

- 1. Aspartate in the Brain: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate and Aspartate - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Neuron - Wikipedia [en.wikipedia.org]

- 4. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. prezi.com [prezi.com]

- 6. Aspartate and glutamate mediate excitatory synaptic transmission in area CA1 of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Various facets of excitotoxicity [explorationpub.com]

- 8. Excitotoxicity: perspectives based on N-methyl-D-aspartate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Excitatory Amino Acid Neurotoxicity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. NMDA receptor - Wikipedia [en.wikipedia.org]

- 11. jneurosci.org [jneurosci.org]

- 12. Is Aspartate an Excitatory Neurotransmitter? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. NMDA Receptor Activation by Spontaneous Glutamatergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AMPA receptor - Wikipedia [en.wikipedia.org]

- 17. news-medical.net [news-medical.net]

- 18. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - ProQuest [proquest.com]

- 21. Aspartate release and signalling in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Roles of aspartate and glutamate in synaptic transmission in rabbit retina. I. Outer plexiform layer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Heteromerization of Ligand Binding Domains of N-Methyl-d-Aspartate Receptor Requires Both Coagonists, l-Glutamate and Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

- 29. Patch clamp - Wikipedia [en.wikipedia.org]

- 30. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 31. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 32. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into the Cellular Gateway: An In-depth Technical Guide to Sodium Aspartate Uptake Mechanisms

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the core mechanisms of cellular sodium aspartate uptake. This whitepaper provides a detailed examination of the primary transporters, their kinetics, and the intricate signaling pathways that govern this fundamental biological process. The guide also includes detailed experimental protocols and visual representations of key pathways and workflows to facilitate further research and therapeutic development.

The cellular uptake of this compound, a crucial excitatory amino acid, is predominantly mediated by a family of secondary active transporters known as Excitatory Amino Acid Transporters (EAATs). These transporters, belonging to the solute carrier 1 (SLC1) family, play a pivotal role in maintaining low extracellular concentrations of glutamate (B1630785) and aspartate, thereby preventing excitotoxicity and ensuring normal synaptic transmission.[1][2] This guide synthesizes current knowledge on the five mammalian EAAT subtypes (EAAT1-5) and their function in aspartate transport.

The Machinery of Uptake: Excitatory Amino Acid Transporters

The transport of this compound across the cell membrane is an electrogenic process driven by ion gradients. In mammals, the uptake of one molecule of aspartate is coupled to the co-transport of three sodium ions (Na+) and one proton (H+), along with the counter-transport of one potassium ion (K+). This intricate mechanism allows for the accumulation of aspartate within the cell against a significant concentration gradient.[3][4][5] The archaeal homolog, GltPh, a widely studied model, simplifies this process by co-transporting three Na+ ions with one aspartate molecule, independent of proton and potassium coupling.[3]

Quantitative Insights into Aspartate Transport

The efficiency and affinity of this compound transport vary among the different EAAT subtypes. While a complete, directly comparable dataset for all five mammalian EAATs with L-aspartate as the substrate is not available in the literature, studies on individual transporters and their homologs provide valuable kinetic parameters. The following tables summarize the available quantitative data.

Table 1: Kinetic Parameters of Aspartate Transport by EAAT Homologs and Subtypes

| Transporter | Substrate | Expression System | Km (µM) | Vmax (relative units or s-1) | Reference |

| GltTk (archaeal homolog) | L-Aspartate | Proteoliposomes | Varies with Na⁺ concentration | 0.14 s⁻¹ (turnover number for GltPh) | [6] |

| EAAT4 (human) | L-Aspartate | Mammalian cells | 5.7 ± 0.3 | Not specified | [1] |

| EAAT3 (human) | L-Glutamate | Mammalian cells / Oocytes | 48-97 / 18-28 | ~90 s⁻¹ (turnover rate for glutamate) | [7][8] |

| EAAT1 (human) | L-Glutamate | Mammalian cells / Oocytes | 48-97 / 18-28 | 16 s⁻¹ (turnover rate for glutamate) | [7][8] |

| EAAT2 (human) | L-Glutamate | Mammalian cells / Oocytes | 48-97 / 18-28 | 14.6 s⁻¹ (turnover rate for glutamate) | [7][8] |

Note: Data for EAAT1, EAAT2, and EAAT3 are for L-glutamate but are included for comparison as affinities for L-glutamate and L-aspartate are reported to be similar.[9][10]

Table 2: Binding Affinities of Aspartate to EAATs and Homologs

| Transporter | Ligand | Method | Kd (µM) | Reference |

| GltTk (archaeal homolog) | D-Aspartate | Isothermal Titration Calorimetry | 0.374 ± 0.03 (at 500 mM NaCl) | [10] |

| GltTk (archaeal homolog) | L-Aspartate | Isothermal Titration Calorimetry | 0.062 ± 0.003 (at 500 mM NaCl) | [10] |

| EAAT4 (human) | L-Aspartate | Electrophysiology | 5.7 ± 0.3 (apparent KD) | [1] |

Elucidating the Mechanisms: Experimental Protocols

A variety of sophisticated experimental techniques are employed to investigate the cellular uptake of this compound. Detailed methodologies for key experiments are outlined below.

Radiolabeled Aspartate Uptake Assay

This is a fundamental technique to quantify the transport of aspartate into cells or vesicles.

Protocol for Adherent Cells:

-

Cell Culture: Plate adherent cells (e.g., HEK293, HeLa) in 24- or 96-well plates and culture until they reach near confluence.[11]

-

Preparation: On the day of the assay, aspirate the growth medium and wash the cells three times with a balanced salt solution (e.g., Hank's Balanced Salt Solution - HBSS) buffered with HEPES (pH 7.4).[10][11]

-

Pre-incubation: Add fresh assay buffer to each well. For inhibition studies, add the test compounds at this stage and incubate for a specified period (e.g., 30 minutes).[11]

-

Initiation of Uptake: Start the transport reaction by adding the assay buffer containing a known concentration of radiolabeled L-aspartate (e.g., [³H]L-aspartate or [¹⁴C]L-aspartate).[10][11]

-

Incubation: Incubate the plate for a predetermined time at 37°C with gentle agitation.[11]

-

Termination of Uptake: Stop the reaction by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold phosphate-buffered saline (PBS).[11]

-

Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer (e.g., Solvable®). Add a scintillation cocktail to the lysate and quantify the incorporated radioactivity using a scintillation counter.[11]

Electrophysiological Recording of Transporter Currents

This technique measures the ion currents associated with the transport process, providing insights into the electrogenic nature and kinetics of the transporters.

Protocol using Two-Electrode Voltage Clamp in Xenopus Oocytes:

-

Oocyte Preparation and Injection: Prepare and inject Xenopus laevis oocytes with cRNA encoding the EAAT subtype of interest.

-

Electrophysiological Recording: After 2-5 days of expression, place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, and HEPES).

-

Voltage Clamping: Impale the oocyte with two microelectrodes filled with KCl and clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Substrate Application: Apply aspartate-containing solutions to the oocyte using a rapid perfusion system.

-

Data Acquisition: Record the substrate-induced currents using an amplifier and data acquisition software. Analyze the current-voltage relationships and kinetic properties of the transporter.

Isothermal Titration Calorimetry (ITC) for Binding Studies

ITC directly measures the heat change upon binding of a ligand (aspartate) to a protein (transporter), allowing for the determination of binding affinity, stoichiometry, and thermodynamics.

General Protocol:

-

Sample Preparation: Purify the EAAT protein and dialyze it extensively against a suitable buffer. Prepare a concentrated solution of this compound in the same dialysis buffer to minimize heats of dilution.[1][2][12]

-

ITC Instrument Setup: Thoroughly clean the sample cell and syringe of the ITC instrument. Set the experimental parameters, including temperature, stirring speed, and injection volume.[9]

-

Loading Samples: Load the purified transporter protein into the sample cell and the this compound solution into the injection syringe.[2][9]

-

Titration: Perform a series of injections of the aspartate solution into the protein-containing cell. The instrument measures the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy change (ΔH).[9][12]

Regulatory Landscape: Signaling Pathways Governing EAATs

The expression and function of EAATs are tightly regulated by a complex network of intracellular signaling pathways, ensuring proper control over extracellular aspartate and glutamate levels.

Caption: Signaling pathways regulating EAAT expression and function.

A Unified Approach: Experimental Workflow

Investigating the cellular uptake of this compound requires a multi-faceted experimental approach. The following workflow outlines a logical progression from initial characterization to in-depth mechanistic studies.

Caption: A typical experimental workflow for studying this compound transporters.

This technical guide provides a solid foundation for understanding the intricate mechanisms of this compound cellular uptake. By consolidating quantitative data, detailing experimental protocols, and visualizing key pathways, it serves as a valuable resource for the scientific community to advance our knowledge in this critical area of cell biology and neuroscience.

References

- 1. Substrate-dependent Gating of Anion Channels Associated with Excitatory Amino Acid Transporter 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutralizing Aspartate 83 Modifies Substrate Translocation of Excitatory Amino Acid Transporter 3 (EAAT3) Glutamate Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Basis of Coupled Transport and Anion Conduction in Excitatory Amino Acid Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate transporter - Wikipedia [en.wikipedia.org]

- 5. Structural basis of excitatory amino acid transporter 3 substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Glutamate Transporter Subtypes EAAT4 and EAATs 1-3 Transport Glutamate with Dramatically Different Kinetics and Vol… [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding and transport of D-aspartate by the glutamate transporter homolog GltTk | eLife [elifesciences.org]

- 10. Binding and transport of D-aspartate by the glutamate transporter homolog GltTk - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding the regulation of aspartate metabolism using a model based on measured kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Conserved Aspartate Determines Pore Properties of Anion Channels Associated with Excitatory Amino Acid Transporter 4 (EAAT4) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physiological Concentration of L-Aspartate in the Brain

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Aspartate is a non-essential amino acid that plays a dual role in the central nervous system (CNS) as both a crucial metabolite and an excitatory neurotransmitter.[1] It is integral to numerous metabolic pathways, including the malate-aspartate shuttle for energy production and as a precursor for N-acetylaspartate (NAA), one of the most abundant amino acids in the brain.[1][2] As a neurotransmitter, aspartate exhibits a high affinity for the N-methyl-D-aspartate (NMDA) receptor, implicating it in synaptic plasticity, learning, and memory.[3][4] However, its role is often considered in conjunction with glutamate (B1630785), the principal excitatory neurotransmitter, with which it is frequently co-localized and co-released.[3][5] This guide provides a comprehensive overview of the physiological concentrations of L-aspartate across various brain regions and cellular compartments, details common experimental protocols for its quantification, and illustrates its key signaling pathways.

Aspartate Concentration in the Brain

The concentration of L-aspartate varies significantly depending on the brain region, cell type, and measurement technique. It is found in all brain cells, with reported values ranging from approximately 0.2 to 5 mmol/L.[1] In vivo measurements using magnetic resonance spectroscopy (MRS) in the human occipital cortex report concentrations from 2.1–3.1 µmol/g, while post-mortem tissue analyses show slightly lower values of 1.29–1.85 µmol/g wet tissue.[1]

Concentration in Human Brain Regions

Post-mortem studies have quantified aspartate across numerous discrete brain areas. The data reveals a heterogeneous distribution, with the highest concentrations typically found in thalamic and pontine regions and the lowest in the cerebellum.

| Brain Region | Aspartate Concentration (μmol/g fresh tissue) | Reference |

| Ventral Thalamic Nucleus | 3.28 | [6] |

| Tegmentum Pontis | 4.64 (in older adults) | [6] |

| Frontal Lobe | 1.84 | [5] |

| Occipital Cortex | 1.29 - 1.85 | [6] |

| Cerebellar Nuclei | 0.7 - 1.1 | [6] |

Table 1: Aspartate concentrations in various human brain regions based on post-mortem tissue analysis.

Concentration in Rodent Brain

Animal models provide more granular data at the cellular and subcellular levels. Studies in rats and mice show concentrations comparable to humans, with cortical values ranging from 1.8–2.6 μmol/g wet weight.[1]

| Brain Region/Cell Type | Organism | Aspartate Concentration | Reference |

| Hippocampus | Rat | 1.59 ± 0.22 μmol/g tissue | [1] |

| Cortex | Mouse | 1.8–2.3 μmol/g wet weight | [1] |

| Cortex | Rat | 1.9–2.6 μmol/g wet weight | [1] |

| Cultured Neurons | Rat | 2.59 mmol/100 mg protein | [1] |

| Cultured Oligodendrocytes | Rat | 3.6 mmol/100 mg protein | [1] |

| Cultured Astrocytes | Rat | 0.35 mmol/100 mg protein | [1] |

Table 2: Aspartate concentrations in rodent brain regions and cultured cells.

Subcellular Distribution

Immunocytochemical studies have confirmed that L-aspartate is co-localized with glutamate in excitatory nerve terminals and is concentrated in synaptic vesicles.[5] This vesicular localization is a prerequisite for its role as a neurotransmitter, allowing for its Ca²⁺-dependent, exocytotic release into the synaptic cleft upon neuronal depolarization.[5] The ratio of aspartate density in synaptic vesicles to the surrounding cytoplasm is significantly higher than for other non-transmitter amino acids like glutamine or taurine, further supporting its specific vesicular accumulation.[5]

Experimental Protocols for Aspartate Quantification

The measurement of aspartate in brain tissue or microdialysates requires sensitive and specific analytical methods. The most common technique is High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or electrochemical detection, following pre-column derivatization.

Protocol: Aspartate Quantification by HPLC with Fluorescence Detection

This protocol outlines a representative method for quantifying aspartate from brain tissue homogenates.

1. Tissue Preparation and Homogenization:

- Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on an ice-cold plate.

- Weigh 10-20 mg of the tissue sample.

- Homogenize the tissue in 1 mL of 0.3 N perchloric acid to precipitate proteins and extract small molecules.[7]

- Centrifuge the homogenate at high speed (e.g., 15,000 g) for 10 minutes at 4°C.

- Collect the supernatant, which contains the amino acid fraction. The pH may be neutralized with a potassium carbonate solution.

2. Pre-Column Derivatization:

- The primary amino group of aspartate is not inherently fluorescent. Therefore, a derivatization step is required. A common reagent is o-phthalaldehyde (B127526) (OPA) used in conjunction with a thiol agent like 2-mercaptoethanol.[8][9]

- In an autosampler vial, mix a small volume of the sample supernatant (e.g., 25 µL) with the OPA derivatizing reagent.[7]

- Allow the reaction to proceed for a short, controlled time (typically 1-2 minutes) at room temperature to form a highly fluorescent isoindole derivative.

3. HPLC Separation:

- Inject the derivatized sample onto a C18 reverse-phase column.[10]

- Use an isocratic or gradient elution with a mobile phase consisting of a phosphate (B84403) or acetate (B1210297) buffer and an organic modifier like methanol (B129727) or acetonitrile. The specific conditions (e.g., pH, methanol percentage, flow rate) must be optimized to achieve clear separation of the aspartate derivative from other amino acids.[10]

4. Detection and Quantification:

- Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the OPA-aspartate derivative (e.g., Ex: 340 nm, Em: 450 nm).

- Quantify the aspartate concentration by comparing the peak area from the sample chromatogram to a standard curve generated using known concentrations of aspartate standards processed through the same derivatization and HPLC procedure.

5. Data Analysis:

- Calculate the final concentration in the tissue, accounting for the initial tissue weight and dilution factors, typically expressed as µmol/g of wet tissue.

Signaling Pathways and System Diagrams

Aspartate's primary role in neurotransmission is mediated through its interaction with postsynaptic NMDA receptors. Its lifecycle at the synapse involves vesicular release, receptor binding, and subsequent clearance from the synaptic cleft by transporters.

Aspartate's Role at the Excitatory Synapse

L-aspartate functions as an agonist at the glutamate-binding site of the NMDA receptor.[11][12] Upon release from the presynaptic terminal, it binds to postsynaptic NMDA receptors. This binding, coincident with postsynaptic membrane depolarization (which relieves a magnesium ion block) and the presence of a co-agonist like glycine (B1666218) or D-serine, leads to the opening of the receptor's ion channel.[13] The subsequent influx of Ca²⁺ ions is a critical trigger for downstream signaling cascades involved in synaptic plasticity.

References

- 1. Aspartate in the Brain: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring N-acetyl aspartate synthesis in vivo using proton magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prezi.com [prezi.com]

- 4. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synaptic Vesicular Localization and Exocytosis ofl-Aspartate in Excitatory Nerve Terminals: A Quantitative Immunogold Analysis in Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. Determination of glutamate and aspartate in microdialysis samples by reversed-phase column liquid chromatography with fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Persistent elevation of D-Aspartate enhances NMDA receptor-mediated responses in mouse substantia nigra pars compacta dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMDA receptor - Wikipedia [en.wikipedia.org]

The Pivotal Role of Sodium Aspartate in Non-Neuronal Physiological Processes: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium L-aspartate, the sodium salt of the non-essential amino acid aspartic acid, has long been recognized for its role as a neurotransmitter in the central nervous system. However, its physiological significance extends far beyond neuronal signaling. In a non-neuronal context, sodium aspartate is a critical metabolic intermediate and signaling molecule involved in a multitude of vital bodily functions. This technical guide provides an in-depth exploration of the core non-neuronal functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to support further research and drug development endeavors. Aspartate's involvement is crucial in processes ranging from nitrogen metabolism and energy production to the synthesis of essential biomolecules and the modulation of the immune response.[1] Its transport across cellular and mitochondrial membranes is tightly regulated, highlighting its importance in maintaining cellular homeostasis.

Role in Nitrogen Metabolism: The Urea (B33335) Cycle

This compound plays an indispensable role in the detoxification of ammonia (B1221849), a toxic byproduct of amino acid catabolism, through the urea cycle in the liver.[1][2] Aspartate provides the second nitrogen atom for the formation of urea, entering the cycle via its condensation with citrulline to form argininosuccinate (B1211890). This reaction is catalyzed by argininosuccinate synthetase (ASS1).[1][3][4] The carbon skeleton of aspartate is subsequently released as fumarate (B1241708), which links the urea cycle to the Krebs cycle.[2]

Quantitative Impact on Urea Cycle Intermediates

While direct quantitative data on the effect of this compound supplementation on the activity of all urea cycle enzymes is limited in the readily available literature, studies on citrullinemia, a genetic disorder characterized by ASS1 deficiency, underscore the critical role of aspartate. In patients with citrullinemia, the inability to incorporate aspartate into the urea cycle leads to a significant accumulation of citrulline and ammonia in the blood.[1][3]

| Parameter | Condition | Observation | Reference |

| Argininosuccinate Synthetase Activity | Control Human Lymphocytes | 15.7 +/- 8.7 nmoles/hour/mg protein | [3] |

| Argininosuccinate Synthetase Activity | Citrullinemic Human Lymphocytes | No detectable activity | [3] |

| Apparent Km for Citrulline (ASS1) | Control Human Lymphocytes | 2 x 10-4 M | [3] |

| Apparent Km for Citrulline (ASS1) | Nutritional Variant Citrullinemic Lymphocytes | 2 x 10-2 M | [3] |

Experimental Protocol: Assay for Argininosuccinate Synthetase (ASS1) Activity

A radiochemical assay is a sensitive method to determine ASS1 activity in tissue homogenates or cell lysates.[3][5]

Principle: This assay measures the conversion of [U-14C]aspartate and citrulline to [14C]argininosuccinate. The subsequent cleavage of [14C]argininosuccinate by argininosuccinate lyase (added in excess) releases [14C]fumarate. The amount of radiolabeled fumarate is quantified to determine enzyme activity.

Materials:

-

L-[U-14C]aspartate

-

L-citrulline

-

ATP

-

ATP-generating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)

-

Argininosuccinate lyase (purified)

-

Arginase (to prevent product inhibition)

-

Tissue homogenate or cell lysate

-

Dowex-50 ion-exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing L-[U-14C]aspartate, L-citrulline, ATP, and an ATP-generating system in a suitable buffer.

-

Add an excess of purified argininosuccinate lyase and arginase to the mixture.

-

Initiate the reaction by adding the tissue homogenate or cell lysate.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by acidification (e.g., with perchloric acid).

-

Separate the [14C]fumarate and [14C]malate (formed from fumarate) from the unreacted [14C]aspartate using a Dowex-50 ion-exchange column. The amino acids will bind to the column, while the organic acids will elute.[5]

-

Quantify the radioactivity in the eluate using a scintillation counter.

-

Calculate the enzyme activity based on the specific activity of the [U-14C]aspartate and the amount of product formed per unit time per milligram of protein.[5]

Contribution to Energy Metabolism: Gluconeogenesis

Aspartate is a key substrate for gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate precursors, which is crucial for maintaining blood glucose levels during fasting.[6] Within the mitochondria, oxaloacetate, a central intermediate in the Krebs cycle, can be converted to aspartate via transamination. Aspartate is then transported into the cytosol, where it is converted back to oxaloacetate, which can then be used by phosphoenolpyruvate (B93156) carboxykinase (PEPCK) to produce phosphoenolpyruvate, a precursor for glucose synthesis.[7][8][9]

Quantitative Data on Aspartate's Role in Gluconeogenesis

Tracer studies using isotopically labeled aspartate or its precursors are instrumental in quantifying its contribution to gluconeogenesis.

| Parameter | Condition | Fold Change in [1-¹³C]aspartate signal | p-value | Reference |

| Renal Pyruvate-to-Aspartate Conversion | Fasted vs. Fed Rats | 2.2-fold higher in fasted | 0.038 | [7][10] |

| Renal Pyruvate-to-Aspartate Conversion | Fed Rats + PEPCK inhibitor | 2.8-fold lower | 0.001 | [7][10] |

| Renal Pyruvate-to-Aspartate Conversion | Fasted Rats + PEPCK inhibitor | 15-fold lower | 0.001 | [7][10] |

Experimental Protocol: Measuring Gluconeogenesis from Aspartate using 13C Tracers

This protocol outlines a method to trace the incorporation of carbon from labeled aspartate into glucose.

Principle: Cells or tissues are incubated with [U-13C]aspartate. The labeled carbon atoms are incorporated into glucose through the gluconeogenic pathway. The isotopic enrichment of glucose is then measured using mass spectrometry to determine the rate of gluconeogenesis from aspartate.

Materials:

-

[U-13C]L-aspartate

-

Cell culture medium or perfusion buffer

-

Cultured hepatocytes or perfused liver

-

Metabolite extraction solution (e.g., methanol/chloroform/water)

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

-

Culture hepatocytes or prepare a liver perfusion system.

-

Introduce [U-13C]L-aspartate into the culture medium or perfusion buffer at a known concentration.

-

Incubate for a specific time course.

-

Harvest cells or collect perfusate at different time points.

-

Extract intracellular metabolites and glucose from the medium/perfusate.

-

Derivatize glucose to a volatile form for GC-MS analysis (e.g., aldonitrile pentaacetate derivative).

-

Analyze the isotopic enrichment of the glucose derivative by GC-MS or LC-MS to determine the amount of 13C incorporated.

-

Calculate the rate of gluconeogenesis from aspartate based on the isotopic enrichment of glucose and the precursor enrichment.

Precursor for Nucleotide Synthesis

Aspartate is a fundamental building block for the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, which are essential for DNA and RNA synthesis, cellular energy transfer, and signaling.[11][12] In purine synthesis, aspartate provides one of the nitrogen atoms of the purine ring.[12] In pyrimidine synthesis, the entire aspartate molecule is incorporated into the pyrimidine ring.

Quantitative Contribution to Nucleotide Pools

Isotope labeling studies have demonstrated the significant contribution of aspartate to nucleotide pools, particularly under conditions of high proliferative demand.

| Cell Line | Condition | Labeled Precursor | Labeled Product | % Contribution of Aspartate | Reference |

| HeLa | Purine-depleted | [15N]glycine | [15N]IMP | Increased synthesis rate by ~47% | [13] |

| HeLa | Purine-depleted | [15N]glycine | [15N]AMP | Increased synthesis rate by ~70% | [13] |

| HeLa | Purine-depleted | [15N]glycine | [15N]GMP | Increased synthesis rate by ~20% | [13] |

| A549 | Hypoxia (0.5% O2) | [U-13C]-L-Aspartate | Labeled Nucleotide Precursors | - | [14] |

| PANC-1 | Hypoxia (0.5% O2) | [U-13C]-L-Aspartate | Labeled Nucleotide Precursors | - | [14] |

Experimental Protocol: Quantification of Nucleotides by HPLC-MS/MS

This protocol describes a method for the extraction and quantification of intracellular nucleotides.[15][16][17][18]

Principle: Intracellular metabolites are extracted and separated by high-performance liquid chromatography (HPLC). The separated nucleotides are then detected and quantified by tandem mass spectrometry (MS/MS).

Materials:

-

Cultured cells

-

Cold extraction solution (e.g., 80% methanol)

-

HPLC system with a suitable column (e.g., C18 or porous graphitic carbon)

-

Tandem mass spectrometer

-

Nucleotide standards

Procedure:

-

Rapidly quench metabolism and harvest cells (e.g., by washing with ice-cold saline and adding cold extraction solution).

-

Extract the metabolites by vortexing and centrifugation to pellet cellular debris.

-

Dry the supernatant (e.g., using a speed vacuum).

-

Reconstitute the dried metabolites in a suitable solvent for HPLC-MS/MS analysis.

-

Inject the sample into the HPLC-MS/MS system.

-

Separate the nucleotides using an appropriate chromatographic gradient.

-

Detect and quantify the nucleotides using multiple reaction monitoring (MRM) mode on the mass spectrometer, based on the specific precursor-product ion transitions for each nucleotide.

-

Generate standard curves for each nucleotide using known concentrations of standards to quantify the absolute amounts in the samples.[15][18]

Role in Muscle Function and Performance

This compound supplementation has been investigated for its potential to enhance exercise performance. The proposed mechanisms include its role in the malate-aspartate shuttle, which facilitates the transfer of reducing equivalents into the mitochondria for energy production, and its potential to spare muscle glycogen.[19]

Quantitative Effects on Muscle Performance

Studies have shown mixed but often positive effects of aspartate supplementation on exercise performance.

| Parameter | Supplementation | Result | p-value | Reference |

| Peak Cadence (2nd set) | Sodium L-Aspartate (4g x 2) | 153 ± 3 rpm vs. 152 ± 3 rpm (placebo) | < 0.05 | [20] |

| Peak Power Output (2nd set) | Sodium L-Aspartate (4g x 2) | 743 ± 32 W vs. 734 ± 31 W (placebo) | 0.060 | [20] |

| Blood pH (before 3rd set) | Sodium L-Aspartate (4g x 2) | 7.280 ± 0.020 vs. 7.248 ± 0.016 (placebo) | 0.087 | [20] |

| Plasma Aspartate (before 1st set) | Sodium L-Aspartate (4g x 2) | 45.3 ± 9.2 µM vs. 6.1 ± 0.8 µM (placebo) | < 0.001 | [20] |

| 2-Deoxyglucose Uptake (high glycogen) | Aspartate & Asparagine | Decreased at maximal insulin | - | [19] |

| 2-Deoxyglucose Uptake (medium glycogen) | Aspartate & Asparagine | Higher at sub-maximal insulin | - | [19] |

Experimental Protocol: Assessment of Muscle Glucose Uptake

This in vitro protocol can be used to assess the effect of this compound on glucose uptake in isolated skeletal muscle.

Principle: Isolated muscles are incubated with a radiolabeled glucose analog, such as 2-deoxy-[3H]glucose, in the presence or absence of this compound and insulin. The amount of radioactivity incorporated into the muscle tissue is a measure of glucose transport activity.

Materials:

-

Isolated rat soleus or extensor digitorum longus (EDL) muscles

-

Krebs-Henseleit buffer (KHB)

-

2-deoxy-[3H]glucose and [14C]mannitol (for extracellular space correction)

-

Sodium L-aspartate

-

Insulin

-

Scintillation vials and counter

Procedure:

-

Isolate intact soleus or EDL muscles from rats.

-

Pre-incubate the muscles in KHB with or without this compound and varying concentrations of insulin.

-

Transfer the muscles to a second incubation medium containing 2-deoxy-[3H]glucose and [14C]mannitol, along with the same concentrations of aspartate and insulin.

-

After the incubation period, remove the muscles, blot them dry, and freeze them in liquid nitrogen.

-

Digest the muscle tissue (e.g., with NaOH) and neutralize.

-

Determine the radioactivity of 3H and 14C in the digest using a dual-channel scintillation counter.

-

Calculate the intracellular accumulation of 2-deoxy-[3H]glucose by correcting for the extracellular space using the [14C]mannitol counts.

-

Express glucose uptake as nmol/mg muscle/incubation time.

Modulation of the Immune Response

Emerging evidence suggests that aspartate metabolism plays a significant role in modulating the function of immune cells, particularly macrophages.[21][22] Aspartate can influence the production of inflammatory cytokines and the overall activation state of these cells.

Quantitative Impact on Cytokine Secretion

In vitro studies have begun to quantify the effects of aspartate on cytokine production by immune cells.

| Cell Type | Treatment | Cytokine | Change in Secretion | p-value | Reference |

| M1 Macrophages | Aspartate | IL-1β | Increased | ≤ 0.05 | [21] |

| M1 Macrophages | Aspartate | TNF-α | No significant change | > 0.05 | [21] |

| Human T-cells | Zinc Aspartate (100 µM) | IL-16 | Elevated levels | - | [19] |

| Human T-cells | Zinc Aspartate | IL-1ra, TGF-β1, IL-10 | Dose-dependently reduced | - | [19] |

Experimental Protocol: Measurement of Cytokine Secretion by ELISA

The enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying cytokine concentrations in cell culture supernatants.[23][24]

Principle: A specific capture antibody for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the concentration of the cytokine.

Materials:

-

Macrophage cell culture

-

Lipopolysaccharide (LPS) for stimulation

-

Sodium L-aspartate

-

ELISA kit for the specific cytokine (e.g., IL-1β)

-

Microplate reader

Procedure:

-

Culture macrophages in a multi-well plate.

-

Prime the cells with LPS to induce an inflammatory response.[23]

-

Treat the primed cells with different concentrations of this compound.

-

Incubate for a specified period (e.g., 2 hours).[23]

-

Collect the cell culture supernatants.

-

Perform the ELISA according to the manufacturer's instructions, which typically involves:

-

Coating the plate with capture antibody.

-

Adding samples and standards to the wells.

-

Adding the detection antibody.

-

Adding the enzyme conjugate.

-

Adding the substrate and stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

The non-neuronal functions of this compound are integral to fundamental physiological processes. Its roles as a nitrogen donor in the urea cycle, a carbon source for gluconeogenesis, a precursor for nucleotide biosynthesis, a modulator of muscle metabolism, and an influencer of the immune response highlight its metabolic versatility and importance. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting aspartate metabolism in a range of non-neurological disorders. Future research should aim to further elucidate the intricate regulatory mechanisms governing aspartate's diverse functions and to translate these findings into novel clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Argininosuccinate synthetase activity in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytosolic Delivery of Argininosuccinate Synthetase Using a Cell-Permeant Miniature Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A radiochemical assay for argininosuccinate synthetase with [U-14C]aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tracking the carbons supplying gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Aspartate and Bicarbonate Produced From Hyperpolarized [1-13C]Pyruvate as Markers of Renal Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoenolpyruvate carboxykinase is involved in the decarboxylation of aspartate in the bundle sheath of maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphoenolpyruvate Carboxykinase Is Involved in the Decarboxylation of Aspartate in the Bundle Sheath of Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biochemden.com [biochemden.com]

- 13. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]

- 16. biorxiv.org [biorxiv.org]

- 17. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The effect of 5 days of aspartate and asparagine supplementation on glucose transport activity in rat muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sodium L-Aspartate Supplementation Improves Repeated-Sprint Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Aspartate Metabolism Facilitates IL-1β Production in Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]